4-benzylphenolate;benzyl(triphenyl)phosphanium
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Overview
Description
4-benzylphenolate;benzyl(triphenyl)phosphanium is a chemical compound that belongs to the class of quaternary phosphonium salts. These compounds are known for their versatility in organic synthesis and their role as phase transfer catalysts. The compound is characterized by the presence of a benzyl group attached to a triphenylphosphonium moiety, which is further associated with a 4-benzylphenolate ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenolate;benzyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with benzyl halides under controlled conditions. For instance, benzyltriphenylphosphonium bromide can be prepared by reacting triphenylphosphine with benzyl bromide in toluene, followed by purification steps . The reaction is usually carried out at room temperature with ice-cooling to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions using similar principles but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The purification process may involve crystallization, filtration, and drying under vacuum to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzylphenolate;benzyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the phosphine form.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used.
Scientific Research Applications
4-benzylphenolate;benzyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-benzylphenolate;benzyl(triphenyl)phosphanium exerts its effects involves its ability to act as a nucleophile or electrophile in various reactions. The triphenylphosphonium moiety can stabilize negative charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar applications but lacks the benzyl group.
Benzyltriphenylphosphonium chloride: Similar structure but with a chloride ion instead of a 4-benzylphenolate ion.
4-Vinylbenzyl(triphenyl)phosphonium chloride: Contains a vinyl group, offering different reactivity and applications.
Uniqueness
4-benzylphenolate;benzyl(triphenyl)phosphanium is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. This makes it particularly useful in specialized applications such as the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
93841-07-7 |
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Molecular Formula |
C38H33OP |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
4-benzylphenolate;benzyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H22P.C13H12O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-20H,21H2;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
JLUYFROQWJGRAD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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